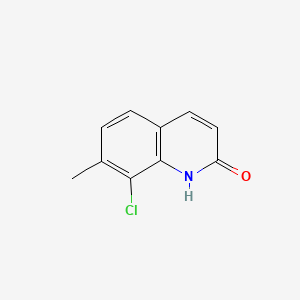

8-Chloro-7-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-7-4-5-8(13)12-10(7)9(6)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZHNULARMFDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Chloro-7-methylquinolin-2(1H)-one CAS 1694899-95-0 properties

An In-Depth Technical Guide to 8-Chloro-7-methylquinolin-2(1H)-one (CAS 1694899-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinolin-2(1H)-one core structure is a well-established "privileged scaffold" in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, making them a focal point for drug discovery and development.[2] Compounds incorporating this moiety have been investigated for their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] this compound (CAS 1694899-95-0) is a specific analog of this class. While detailed public information on this particular compound is limited, its structural features—a halogenated and methylated quinolinone core—suggest it as a compelling candidate for further investigation. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds, offering a roadmap for researchers interested in synthesizing and exploring its potential.

Physicochemical Properties: Predictions and Considerations

Precise experimental data for this compound is not widely available. However, we can predict its properties based on its structure and data from analogous compounds, such as 8-chloro-2-hydroxyquinoline. The addition of a methyl group at the 7-position is expected to slightly increase its molecular weight and lipophilicity (logP) compared to the unmethylated parent compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Notes |

| CAS Number | 1694899-95-0 | |

| Molecular Formula | C₁₀H₈ClNO | Derived from the chemical structure. |

| Molecular Weight | 193.63 g/mol | Calculated from the molecular formula.[3] |

| Appearance | Off-white to pale yellow solid | Typical appearance for quinolinone derivatives. |

| Melting Point | 215-225 °C | Predicted to be slightly different from 8-chloro-2-hydroxyquinoline (209-212 °C) due to the influence of the methyl group on the crystal lattice. |

| Boiling Point | > 300 °C (decomposes) | High melting point suggests a high boiling point, with likely decomposition at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | The quinolinone core imparts some polarity, but the aromatic system and chlorine atom reduce aqueous solubility. Expected to be soluble in polar aprotic solvents like DMSO and DMF.[4] |

| pKa (acidic) | ~9-10 | The N-H proton is weakly acidic, typical for lactam systems. |

| logP | ~2.5 - 3.0 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity, slightly higher than the unmethylated analog due to the methyl group. |

Proposed Synthesis and Purification

While a specific, published synthesis for this compound is not readily found, a plausible and robust synthetic route can be designed based on well-established methods for quinolinone synthesis, such as the intramolecular cyclization of N-aryl cinnamides or the Gould-Jacobs reaction.[5][6] The following protocol outlines a proposed adaptation of a classic approach, starting from commercially available 2-chloro-3-methylaniline.

Experimental Protocol: Proposed Synthesis

Step 1: Acetoacetylation of 2-Chloro-3-methylaniline

-

To a stirred solution of 2-chloro-3-methylaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product, an enamine intermediate, can be used in the next step without further purification.

Step 2: Thermal Cyclization (Conrad-Limpach-Knorr Reaction)

-

Add the crude enamine from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 250-260 °C with vigorous stirring for 1-2 hours. The cyclization will result in the formation of the quinolinone ring system.

-

Cool the reaction mixture to below 100 °C and add a large volume of hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane to remove the diphenyl ether.

-

The crude solid is 8-chloro-7-methyl-4-hydroxyquinolin-2(1H)-one.

Step 3: Deoxygenation (if necessary, depending on the route) This step is included for completeness if a 4-hydroxy intermediate is formed. Many modern syntheses can directly yield the desired product.

-

A variety of methods can be employed for the deoxygenation at the 4-position if required. A common method involves conversion to a 4-chloro intermediate followed by reductive dehalogenation.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

-

Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Expected)

For structural confirmation and purity assessment, the following spectroscopic signatures are anticipated:

-

¹H NMR (in DMSO-d₆):

-

A singlet for the N-H proton around 11.5-12.0 ppm.

-

A singlet for the methyl group (C7-CH₃) around 2.3-2.5 ppm.

-

A doublet for the proton at C3 (~6.5 ppm) and a doublet for the proton at C4 (~7.8 ppm), showing coupling to each other.

-

Two doublets in the aromatic region corresponding to the protons at C5 and C6.

-

-

¹³C NMR (in DMSO-d₆):

-

A signal for the carbonyl carbon (C2) around 160-165 ppm.

-

Signals for the aromatic carbons between 115-140 ppm.

-

A signal for the methyl carbon around 15-20 ppm.

-

-

IR (ATR):

-

A strong C=O stretching band around 1650-1670 cm⁻¹.

-

An N-H stretching band around 3100-3300 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups.

-

A C-Cl stretching band in the fingerprint region.

-

-

Mass Spectrometry (ESI+):

-

An [M+H]⁺ ion at m/z 194.03, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Potential Applications and Research Directions

The true value of this compound lies in its potential for biological activity, extrapolated from the extensive research on its structural relatives. The quinolin-2(1H)-one scaffold is a key component in numerous compounds with therapeutic applications.

-

Anticancer Activity: Many quinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Some function as inhibitors of key signaling proteins like EGFR and HER-2.[7] The 8-chloro substitution could enhance activity or modulate selectivity.

-

Antimicrobial and Antiviral Activity: The quinolone framework is famous for its antibacterial properties (e.g., fluoroquinolones). Derivatives have also shown activity against various bacterial and fungal pathogens.[8] Furthermore, some quinolin-2-ones have been identified as HIV-1 reverse transcriptase inhibitors.[9]

-

Central Nervous System (CNS) Activity: Certain quinolin-2(1H)-one derivatives are known to interact with CNS receptors, such as dopamine D₂ and serotonin 5-HT₂A receptors, and are used in the treatment of schizophrenia.[10]

Logical Flow for Biological Screening

Caption: A logical workflow for investigating the biological activity of the title compound.

Safety and Handling

As specific toxicological data for this compound is not available, it should be handled with the care afforded to all novel chemical entities with potential biological activity. General laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: Based on related compounds like 8-chloro-2-hydroxyquinoline, it may cause skin, eye, and respiratory irritation.

This technical guide provides a foundational understanding of this compound, grounded in the established chemistry of the quinolinone class. It is intended to serve as a starting point for researchers to synthesize, characterize, and unlock the potential of this promising molecule.

References

- BenchChem. The Quinolin-2(1H)-one Scaffold: A Comparative Guide to 7-Substituted Analogs in Preclinical Research.

- Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents.

- Frontiers. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.

- MDPI. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase.

- Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

- ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.

- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- Scientific & Academic Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- ResearchGate. Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.

- Sigma-Aldrich. 8-Chloro-2-hydroxyquinoline 97.

- ChemicalBook. 2-chloro-7-methylquinoline synthesis.

- ResearchGate. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- Canadian Science Publishing. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.

- National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- Organic Chemistry Portal. Synthesis of 2-quinolones.

- SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.

- National Center for Biotechnology Information. 8-Chloro-2-methylquinoline.

- National Center for Biotechnology Information. 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one.

- Advanced ChemBlocks. 8-Chloro-7-methylquinolin-3-ol.

- Cheméo. Chloroxine (CAS 773-76-2) - Chemical & Physical Properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 8-Chloro-7-methylquinolin-3-ol 95% | CAS: 1700085-22-8 | AChemBlock [achemblock.com]

- 4. Chloroxine (CAS 773-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Quinolone synthesis [organic-chemistry.org]

- 7. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 9. mdpi.com [mdpi.com]

- 10. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

Commercial Suppliers & Technical Profile: 8-Chloro-7-methylquinolin-2(1H)-one

This guide provides a comprehensive technical analysis of the commercial availability, pricing, and synthetic strategies for 8-Chloro-7-methylquinolin-2(1H)-one . It is designed for medicinal chemists and procurement specialists requiring actionable data for sourcing or synthesizing this specific scaffold.

Executive Summary & Sourcing Strategy

This compound (CAS: 1694899-95-0 ) is a rare, high-value heterocyclic intermediate. It is not a commodity chemical and is typically classified as a "Made-to-Order" or "Custom Synthesis" item by major catalog vendors.

-

Availability Status: Low / Custom Synthesis .

-

Primary Application: Scaffold for non-fluorinated quinolone antibiotics and kinase inhibitors.

-

Sourcing Recommendation: Due to high commercial markup (>€7,000/g implied), in-house synthesis is recommended for requirements exceeding 1 gram. For screening quantities (<100 mg), specialized boutique vendors are the only viable option.

Decision Matrix: Buy vs. Make

The following logic gate outlines the recommended procurement strategy based on project timelines and budget.

Figure 1: Strategic sourcing decision tree for rare intermediates.

Commercial Specifications & Pricing

The following data reflects current market aggregations. Note that "In Stock" often implies a warehouse lead time of 2-3 weeks for rare CAS numbers.

Chemical Identification:

-

Molecular Formula: C₁₀H₈ClNO

-

Molecular Weight: 193.63 g/mol [2]

-

SMILES: Cc1ccc2ccc(=O)[nH]c2c1Cl (Tautomer dependent)

Supplier & Price Analysis:

| Supplier | Catalog No. | Pack Size | Price (Est.) | Lead Time | Stock Status |

| Reagentia | R0223QB | 100 mg | €1,818 | 2-3 Weeks | Warehouse (EU) |

| Abovchem | AC503257 | 100 mg | Inquire | 3-4 Weeks | Synthesis on Demand |

| CymitQuimica | 1694899-95-0 | 250 mg | Inquire | 4-6 Weeks | Custom |

| Orion/Laibo | Varies | 250 mg | ~$2,000+ | 4-6 Weeks | Import (China) |

Critical Note: Prices listed as "Inquire" usually indicate the vendor does not hold physical stock and will initiate a custom synthesis upon order. The price of ~€1,800 for 100mg suggests a synthetic complexity or scarcity premium.

Technical Synthesis Guide (Self-Validating Protocol)

Given the prohibitive cost and low availability, synthesizing this compound is the most scientifically robust approach for drug development campaigns.

Retrosynthetic Analysis: The this compound core can be constructed via the modified Knorr synthesis or Cinnamide cyclization . The most direct route with commercially available starting materials uses 2-chloro-3-methylaniline .

Synthesis Pathway Diagram

Figure 2: Synthetic pathway starting from commercially available aniline.

Step-by-Step Protocol

Step 1: Acylation (Formation of the Amide)

-

Reagents: 2-Chloro-3-methylaniline (1.0 eq), 3-ethoxyacryloyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-chloro-3-methylaniline in anhydrous DCM under Nitrogen atmosphere.

-

Cool to 0°C. Add Triethylamine dropwise.

-

Slowly add 3-ethoxyacryloyl chloride (freshly prepared or purchased) maintaining temp < 5°C.

-

Stir at Room Temperature (RT) for 4 hours.

-

Validation: TLC (Hexane:EtOAc 3:1) should show consumption of aniline.

-

Workup: Wash with 1N HCl, then Brine. Dry over MgSO4 and concentrate.

-

Step 2: Cyclization (Ring Closure)

-

Reagents: Concentrated Sulfuric Acid (H2SO4) or Polyphosphoric Acid (PPA).

-

Procedure:

-

Add the crude amide from Step 1 into cold (0°C) Conc. H2SO4 (approx. 5 mL per gram of reactant).

-

Allow to warm to RT, then heat to 80-100°C for 2 hours. Caution: Exothermic.

-

Quench: Pour the reaction mixture slowly onto crushed ice.

-

Isolation: The solid precipitate is the crude quinolin-2-one. Filter and wash with copious water.

-

Purification: Recrystallize from Ethanol or Methanol.

-

Quality Assurance & Analytical Validation

To ensure the integrity of the purchased or synthesized material, the following analytical parameters must be met.

Analytical Specifications Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow powder |

| Purity | HPLC/UPLC | > 95.0% (Area %) at 254 nm |

| Identity | ¹H-NMR (DMSO-d₆) | Diagnostic doublets for H3/H4 (cis-alkene coupling ~9.5 Hz).[4] Aromatic signals consistent with 7,8-substitution.[4] |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 194.0/196.0 (Characteristic Cl pattern 3:1) |

| Melting Point | Capillary | Expect > 200°C (Typical for carbostyrils) |

NMR Interpretation Guide:

-

H3/H4 Protons: Look for two doublets with a large coupling constant (

Hz), characteristic of the lactam ring double bond in quinolin-2-ones. -

Methyl Group: Singlet integrating to 3H around

2.4-2.5 ppm. -

NH Proton: Broad singlet, typically downfield (

> 11 ppm), exchangeable with D₂O.

References

-

Abovchem. Product Catalog: this compound. Retrieved from

-

Reagentia. Chemical Supply Database: CAS 1694899-95-0.[1] Retrieved from

-

CymitQuimica. Catalog Entry for this compound. Retrieved from

-

European Patent Office. Carbostyril derivatives and synthesis thereof (EP0367141B1). (Validates synthetic utility of 2-chloro-3-methylaniline precursors). Retrieved from

-

PubChem. Compound Summary: 8-Chloro-2-methylquinoline (Structural Isomer Comparison). Retrieved from

Sources

An In-depth Technical Guide to the Synthetic Pathways of 8-Chloro-7-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for obtaining 8-chloro-7-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinolinone scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes its efficient synthesis a key objective for researchers in the field. This document explores the primary retrosynthetic disconnections and details the most plausible and referenced synthetic routes, offering insights into reaction mechanisms, experimental protocols, and comparative data.

Introduction to the Quinolinone Core

Quinolin-2(1H)-ones, also known as 2-quinolones or carbostyrils, are a class of bicyclic aromatic compounds that feature a benzene ring fused to a pyridin-2-one ring. They exist in a tautomeric equilibrium with their 2-hydroxyquinoline form, although the keto form generally predominates. The inherent biological activities of quinolinone derivatives, which include antibacterial, anticancer, and anti-inflammatory properties, have driven significant efforts in the development of diverse synthetic methodologies for their preparation. The strategic placement of substituents on the quinoline ring system is crucial for modulating the pharmacological profile of these molecules.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several established name reactions in heterocyclic chemistry. The most logical retrosynthetic disconnections point towards two primary strategies: the Knorr Quinoline Synthesis and the Gould-Jacobs Reaction.

Figure 1: Retrosynthetic analysis of this compound.

This guide will focus on these two prominent pathways, providing detailed experimental insights and comparative analysis.

Pathway 1: The Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a classic and direct method for the preparation of 2-hydroxyquinolines (quinolin-2-ones) through the acid-catalyzed intramolecular cyclization of β-ketoanilides.[1][2] This approach is highly convergent, constructing the quinolinone core in two main steps from readily available starting materials.

Step 1: Synthesis of the β-Ketoanilide Intermediate

The first step involves the condensation of a substituted aniline, in this case, 3-chloro-2-methylaniline, with a β-ketoester such as ethyl acetoacetate. This reaction forms the crucial β-ketoanilide intermediate. The choice of reaction conditions is critical to favor the formation of the anilide over the competing enamine (crotonate) formation.[3]

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 8-Chloro-7-methylquinolin-2(1H)-one

This Application Note is designed for researchers and medicinal chemists requiring a robust method for the N-alkylation of 8-Chloro-7-methylquinolin-2(1H)-one . This specific substrate presents a classic but severe regioselectivity challenge due to the steric hindrance imposed by the 8-chloro substituent, which strongly disfavors the desired N-alkylation in favor of O-alkylation.

The following guide synthesizes mechanistic insights with practical protocols to maximize the yield of the N-alkylated product (Lactam form) while minimizing the O-alkylated impurity (Lactim ether).

Executive Summary & Strategic Analysis

The alkylation of This compound is not a trivial transformation. While unsubstituted quinolin-2-ones favor N-alkylation under standard conditions (thermodynamic control), the introduction of an 8-chloro substituent creates significant steric clash with the N1 position.

Literature indicates that under standard weak-base conditions (

Mechanistic Pathway & Challenge

The substrate exists in a tautomeric equilibrium between the Lactam (major) and Lactim (minor) forms. The 8-Cl group sterically shields the Nitrogen (N1), directing electrophiles to the Oxygen (O2).

Figure 1: Reaction pathway illustrating the competition between N- and O-alkylation. The 8-Cl substituent raises the energy of TS_N, requiring optimized conditions to access the N-alkyl product.

Materials & Reagents

| Component | Grade/Specification | Role |

| Substrate | This compound (>98%) | Starting Material |

| Alkylating Agent | Alkyl Iodide (e.g., MeI, EtI) or Bromide | Electrophile (Soft electrophiles preferred) |

| Base A (Primary) | Sodium Hydride (NaH) , 60% dispersion in oil | Strong Base (Irreversible Deprotonation) |

| Base B (Alternative) | Cesium Carbonate ( | "Cesium Effect" (Promotes N-alkylation) |

| Solvent | Anhydrous DMF or NMP | Polar Aprotic (Dissociates ion pairs) |

| Quench | Ammonium Chloride (sat.[1] aq.) | Proton source |

Experimental Protocols

Protocol A: Irreversible Deprotonation (Recommended for 8-Cl Substrates)

This method uses Sodium Hydride to fully deprotonate the nitrogen, creating a "naked" anion. High temperature is used to overcome the steric barrier of the 8-chloro group.

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Solubilization: Dissolve This compound (1.0 equiv, e.g., 200 mg) in anhydrous DMF (concentration ~0.1 M).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (NaH) (1.2 equiv, 60% dispersion) portion-wise.

-

Observation: Gas evolution (

) will occur. The solution may turn yellow/orange indicating anion formation.

-

-

Activation: Allow the mixture to warm to room temperature and stir for 30–45 minutes to ensure complete deprotonation.

-

Alkylation: Add the Alkyl Iodide (1.5 equiv) dropwise.

-

Note: Alkyl Iodides are "softer" electrophiles than sulfates or tosylates, favoring the softer Nitrogen center (HSAB theory).

-

-

Thermodynamic Push: Heat the reaction mixture to 60–80°C for 4–12 hours.

-

Rationale: Heat helps the incoming alkyl group overcome the steric repulsion of the 8-Cl atom.

-

-

Workup:

-

Cool to room temperature.[2]

-

Quench carefully with saturated

solution. -

Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.

-

Dry over

, filter, and concentrate.

-

Protocol B: Cesium-Mediated Alkylation (Mild Alternative)

If the substrate contains functional groups sensitive to NaH, use Cesium Carbonate. The large Cesium cation (

-

Setup: Standard reaction vial with stir bar.

-

Reagents: Combine Substrate (1.0 equiv),

(2.0 equiv), and anhydrous DMF (0.1 M). -

Reaction: Add Alkyl Halide (1.5 equiv).

-

Conditions: Stir at 80°C for 12–16 hours.

-

Critical Note: Lower temperatures with carbonate bases on 8-substituted quinolinones almost exclusively yield the O-alkyl product [1]. Heat is non-negotiable.

-

Critical Process Parameters (CPP) & Troubleshooting

The success of this reaction hinges on distinguishing the N-alkyl product from the O-alkyl impurity.

Self-Validating Quality Control: NMR Differentiation

You must verify regioselectivity using

| Feature | N-Alkylated Product (Desired) | O-Alkylated Product (Impurity) |

| IR Spectroscopy | Strong C=O stretch ( | No C=O stretch . Strong C=N / C-O bands. |

| Regioselectivity Driver | High Temp, Soft Electrophile (Iodide) | Low Temp, Hard Electrophile (Tosylate), Ag+ salts |

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical heating step and QC checkpoints.

Strategic Alternative (If Direct Alkylation Fails)

If the 8-chloro steric hindrance proves insurmountable (yielding >50% O-alkylation), the "Gold Standard" alternative is not direct alkylation, but cyclization of a pre-alkylated precursor .

-

Route: Start with 2-amino-3-chloro-4-methylbenzoic acid (or aniline derivative).

-

Step 1: N-alkylate the acyclic aniline (sterically easier).

-

Step 2: Cyclize to form the quinolinone ring (e.g., via condensation with malonate/Knorr synthesis).[3]

-

This guarantees the alkyl group is on the Nitrogen.

References

-

Chen, C.-L., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives."[4] Journal of the Chilean Chemical Society, vol. 60, no. 1, 2015, pp. 2812-2817.

-

Dijkstra, G., et al. "An Assessment of the Causes of the 'Cesium Effect'." Journal of Organic Chemistry, vol. 52, 1987, pp. 2433-2442.

-

Rebane, R., et al. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Journal of Medicinal Chemistry, 2013.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes & Protocols: A Synthetic Guide to Bioactive Heterocycles from 8-Chloro-7-methylquinolin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one (carbostyril) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are recognized for their ability to interact with a wide array of biological targets, leading to applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5][6] The versatility of the quinolinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, highly functionalized starting material: 8-Chloro-7-methylquinolin-2(1H)-one . This molecule is a strategic precursor for developing novel bioactive compounds due to its distinct reactive sites. The chloro-substituent at the C8 position and the methyl group at the C7 position modulate the electronic properties of the aromatic ring, while the inherent reactivity of the quinolinone system at the N1 and C4 positions provides multiple handles for synthetic diversification. Understanding the interplay of these functional groups is paramount to designing efficient synthetic routes to novel and potent therapeutic agents.

Strategic Analysis of the Starting Material: Key Reactive Sites

The synthetic utility of this compound stems from several key reactive centers. A judicious choice of reagents and reaction conditions allows for selective functionalization at these sites.

Figure 2: Workflow for the synthesis of fused pyrazolo[4,3-c]quinolin-4-ones.

Step-by-Step Methodology

Step 1: Synthesis of 2,4,8-Trichloro-7-methylquinoline

-

Rationale: This initial activation step is crucial. The conversion of the C2-oxo group into a chloride using phosphoryl chloride (POCl₃), often with phosphorus pentachloride (PCl₅) as an additive, generates a highly reactive dichloroquinoline intermediate. This unlocks the potential for selective nucleophilic substitution at the C4 position. [7]* Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend this compound (1.0 eq).

-

Carefully add phosphoryl chloride (POCl₃, 10.0 eq) under a nitrogen atmosphere in a fume hood.

-

Optionally, add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise to the mixture.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

-

After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4,8-trichloro-7-methylquinoline.

-

Step 2 & 3: Synthesis of the Pyrazolo[4,3-c]quinolinone Core

-

Rationale: Hydrazine hydrate is used as the dinucleophile. It first displaces the more labile C4-chloride. Subsequent heating promotes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the C5 position, followed by tautomerization to form the aromatic pyrazole ring.

-

Protocol:

-

Dissolve the crude 2,4,8-trichloro-7-methylquinoline (1.0 eq) from the previous step in absolute ethanol.

-

Add hydrazine hydrate (1.2 - 2.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting material and the formation of a new, more polar spot.

-

Upon completion, cool the reaction mixture. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

-

Synthetic Protocol 2: Nucleophilic Substitution to Yield 4-Amino Derivatives

4-aminoquinoline derivatives are well-known for their biological significance, particularly as antibacterial agents. [3]This protocol utilizes a 4-chloro-quinolin-2-one intermediate, which can be prepared via controlled hydrolysis of the 2,4-dichloro species. [7]

Step-by-Step Methodology

Step 1: Synthesis of 4,8-Dichloro-7-methylquinolin-2(1H)-one

-

Rationale: Selective hydrolysis of the 2,4,8-trichloro-7-methylquinoline is required. The C2-chloro is more susceptible to hydrolysis than the C4- or C8-chloro. Using a dilute acid allows for the controlled conversion back to the C2-oxo functionality while retaining the crucial C4-chloro for subsequent substitution. [7]* Protocol:

-

Dissolve the 2,4,8-trichloro-7-methylquinoline (1.0 eq) in dilute dichloroacetic acid (e.g., 90% in water).

-

Heat the solution under reflux for 1-2 hours.

-

Pour the hot solution onto ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 4,8-dichloro-7-methylquinolin-2(1H)-one.

-

Step 2: Synthesis of 4-Amino-8-chloro-7-methylquinolin-2(1H)-one Derivatives

-

Rationale: The C4-chloro group of the intermediate is now activated for SₙAr with a variety of primary or secondary amines. The reaction is typically performed in a polar solvent and may be facilitated by heat.

-

Protocol:

-

Suspend 4,8-dichloro-7-methylquinolin-2(1H)-one (1.0 eq) in a solvent such as ethanol, n-butanol, or DMF.

-

Add the desired amine (e.g., aniline, piperidine, morpholine) (1.5 - 2.0 eq).

-

Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.

-

After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Data Summary and Characterization

The synthesized compounds should be characterized using standard analytical techniques. The following table provides expected data for representative products.

| Compound Name | Synthetic Protocol | Expected Yield Range (%) | Key Characterization Data (Expected) | Biological Class |

| 8-Chloro-7-methyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one | Protocol 1 | 60-75 | ¹H NMR: Aromatic protons (δ 7.0-8.5), broad NH signals. MS (ESI+): [M+H]⁺ at m/z corresponding to C₁₁H₈ClN₃O. | Anti-inflammatory, CNS active [8][9] |

| 4-(Phenylamino)-8-chloro-7-methylquinolin-2(1H)-one | Protocol 2 | 55-80 | ¹H NMR: Characteristic shifts for quinoline and phenyl protons, NH singlet. MS (ESI+): [M+H]⁺ at m/z corresponding to C₁₆H₁₃ClN₂O. | Antibacterial [3] |

| 4-(Morpholino)-8-chloro-7-methylquinolin-2(1H)-one | Protocol 2 | 65-85 | ¹H NMR: Signals for morpholine protons (δ ~3.0-4.0), quinoline protons. MS (ESI+): [M+H]⁺ at m/z corresponding to C₁₄H₁₅ClN₂O₂. | Antibacterial, Anticancer |

References

- Al-Ostath, R. I. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

- El-Sayed, R., & Al-Ghorbani, M. (Year not specified).

- Wang, L., et al. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. RSC Advances, 12(38), 24863-24867.

- Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 1-13.

- Hussein, R. I. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- Chen, Y. L., et al. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(7), 8128-8138.

- Reddy, G. N., et al. (2019). The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. Journal of Heterocyclic Chemistry, 56(12), 3326-3333.

- Khan, I., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6523-6544.

- de Souza, M. V. N. (2021). Overview of classical and recent approaches to 2-quinolones.

- Martínez-Pascual, R., et al. (2018). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]quinolinones as high affinity GABAA-R ligands and potential anxiolytics. European Journal of Medicinal Chemistry, 156, 62-75.

- Singh, R. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).

- Aly, A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.

- Mekheimer, R. A., & Sadek, K. U. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1414-1423.

Sources

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]

- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 8. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]quinolinones as high affinity GABAA-R ligands and potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Solvent Selection for 8-Chloro-7-methylquinolin-2(1H)-one in High-Throughput Screening Applications

Introduction

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic leads.[1][2] The success of any HTS campaign is fundamentally dependent on the quality and integrity of the data produced, which begins with the appropriate handling and solubilization of test compounds.[3] A significant portion of new chemical entities (NCEs), particularly those with aromatic and heterocyclic scaffolds like 8-Chloro-7-methylquinolin-2(1H)-one, exhibit poor aqueous solubility.[4] This presents a major challenge, as a compound must be fully dissolved in a stock solution and remain soluble upon dilution into aqueous assay buffers to yield accurate and reproducible results.[3]

This application note provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on selecting and validating an optimal solvent for this compound for HTS campaigns. We move beyond a simple list of solvents to explain the causality behind experimental choices, providing a robust, self-validating framework to ensure the generation of high-quality screening data. The protocols outlined herein are designed to mitigate risks such as compound precipitation, false negatives from low test concentrations, and false positives from solvent-induced assay interference.

Physicochemical Profile of this compound

Understanding the physicochemical properties of the compound is the first step in devising a rational solubilization strategy.

Structure:

Figure 1: Chemical structure of this compound.

The structure reveals several key features that influence solubility:

-

Quinolinone Core: A bicyclic, largely aromatic, and planar system that contributes to hydrophobicity and can lead to poor aqueous solubility due to efficient crystal lattice packing.

-

Lactam Moiety (-NH-C=O): The presence of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) provides sites for interaction with polar solvents.

-

Chloro and Methyl Groups: These substituents at positions 8 and 7, respectively, increase the lipophilicity of the molecule, further decreasing its affinity for aqueous media.

Due to the novelty of this specific compound, extensive experimental data is not publicly available. The table below summarizes basic information and predicted properties. The lack of empirical data underscores the necessity of the experimental validation protocols described in Section 3.

| Property | Value / Prediction | Rationale & Implication for HTS |

| Molecular Formula | C₁₀H₈ClNO | Used for calculating molarity for stock solutions.[5] |

| Molecular Weight | 193.63 g/mol | Essential for accurate preparation of stock solutions.[5] |

| Predicted logP | ~2.5 - 3.5 | A high logP value suggests low aqueous solubility and a preference for non-polar organic solvents. This is a primary driver for needing a robust organic stock solvent. |

| Predicted pKa | Acidic (NH): ~9-10; Basic (N): <2 | The lactam proton is weakly acidic, while the quinoline nitrogen is very weakly basic. The compound will be neutral over the physiological pH range (pH 6-8) typical of most biological assays, meaning pH adjustment is unlikely to be an effective primary solubilization strategy.[6] |

| Appearance | Likely a crystalline solid | Crystalline solids often require more energy to dissolve than amorphous forms.[4] The stability of the solid form is beneficial for storage, but its dissolution kinetics must be carefully considered. |

Solvent Requirements for High-Throughput Screening

The choice of a primary stock solvent is a critical decision in HTS, governed by a balance of solubilizing power and compatibility with the downstream biological assay and automation platforms.[3][7]

The Industry Standard: Dimethyl Sulfoxide (DMSO) DMSO is the most widely used solvent for compound libraries due to its exceptional solvating power for a wide range of organic molecules and its miscibility with water.[8][9] However, it is not inert and can present several challenges:

-

Pros:

-

Excellent solubilizing capacity for diverse chemical structures.

-

Miscible in all proportions with water and most organic solvents.

-

Low volatility, minimizing concentration changes due to evaporation.

-

-

Cons:

-

Can interfere with certain assays, particularly those involving sensitive enzymes or redox chemistry.[9]

-

Exhibits cytotoxicity at higher concentrations (typically >1%), with some sensitive cell lines affected by as little as 0.1%.[10]

-

Can alter cell membrane permeability, potentially affecting results in cell-based assays.[11]

-

Can induce cellular differentiation or have other off-target biological effects.[12]

-

May degrade certain compounds or be incompatible with specific detection technologies.[13]

-

Alternative Solvents When DMSO is found to be unsuitable, several alternatives can be considered. Each has a unique profile of properties that must be weighed against the specific requirements of the assay.

| Solvent | Key Properties & HTS Considerations |

| Dimethylformamide (DMF) | A strong polar aprotic solvent with solubilizing power similar to DMSO. However, it is more toxic and has a lower boiling point, making it more volatile. It can be a direct replacement where DMSO reactivity is an issue.[14] |

| N-Methyl-2-pyrrolidone (NMP) | Another polar aprotic solvent with excellent solvating ability. It is often used for compounds that are intractable in DMSO. It is viscous and has a high boiling point. Its use in cell-based assays requires careful toxicity evaluation.[14] |

| Ethanol (EtOH) | A polar protic solvent that is generally less toxic and well-tolerated by cells. However, its solubilizing power for complex, hydrophobic molecules is significantly lower than that of DMSO. It is also highly volatile. |

| Cyrene™ (dihydrolevoglucosenone) | A "green" bio-based solvent positioned as a safer alternative to DMSO and DMF. It is a dipolar aprotic solvent with comparable solvation properties for many compounds and has been shown to have lower toxicity in some contexts. It does not act as a reactive oxygen species (ROS) scavenger, unlike DMSO, which can be an advantage in certain antibacterial or oxidative stress assays.[9][15] |

Experimental Protocol for Solubility Assessment: A Tiered Approach

A systematic, multi-tiered approach is essential for confidently selecting and validating a solvent. This process minimizes wasted resources and ensures that the final choice is robustly supported by experimental data.

Workflow for Solvent Selection and Validation

A tiered workflow for systematic solvent selection.

Tier 1: Preliminary Qualitative Solubility Screening

Objective: To rapidly identify a shortlist of solvents capable of dissolving this compound at a standard HTS stock concentration.

Protocol:

-

Preparation: Aliquot approximately 1-2 mg of this compound into five separate, appropriately labeled glass vials.

-

Solvent Addition: Calculate the volume of each test solvent (DMSO, DMF, NMP, Cyrene™, Ethanol) required to achieve a target concentration of 10 mM. Add the calculated volume of the respective solvent to each vial.

-

Dissolution: Tightly cap the vials and vortex vigorously for 2 minutes at room temperature.

-

Sonication (Optional): If the solid is not fully dissolved, place the vials in a bath sonicator for 10-15 minutes.[16]

-

Visual Inspection: Carefully inspect each vial against a dark background with good lighting. Look for any visible solid particles or haziness, which indicates incomplete solubility.

-

Outcome: Solvents that yield a perfectly clear solution are carried forward to Tier 2.

Tier 2: Kinetic Solubility Determination

Objective: To quantify the solubility of the compound under HTS-relevant conditions, where a concentrated organic stock is diluted into an aqueous buffer. This measures the kinetic solubility, which reflects the concentration maintained in a supersaturated state and is more representative of an HTS assay than thermodynamic equilibrium solubility.[17][18]

Protocol:

-

Stock Solution Preparation: Using the most promising solvent(s) from Tier 1, prepare a fresh 10 mM stock solution of this compound.

-

Aqueous Dilution: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the final HTS assay buffer. This creates a 1:100 dilution, resulting in a nominal concentration of 100 µM and a final solvent concentration of 1%. Prepare this in triplicate.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to equilibrate and for any precipitation to occur.

-

Precipitate Removal: Use a solubility filter plate (e.g., Millipore MultiScreen HTS) to filter the samples into a fresh collection plate. Alternatively, centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) and carefully transfer the supernatant.[19] This step is crucial to separate the dissolved compound from any precipitated solid.

-

Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a suitable analytical method like LC-MS or HPLC-UV. A calibration curve must be generated using standards prepared in the assay buffer containing 1% of the test solvent.

-

Data Analysis: The measured concentration is the kinetic solubility under these specific conditions.

Tier 3: Solvent Tolerance & Assay Compatibility

Objective: To determine the maximum concentration of the chosen solvent that can be tolerated by the HTS assay without causing significant interference.

Protocol:

-

Solvent Titration: Prepare a serial dilution of the solvent (without any test compound) in the HTS assay buffer. A typical range would be from 2% down to 0.05% (v/v).

-

Assay Execution: Run the HTS assay according to its standard protocol, including positive and negative controls, using the buffer containing the different solvent concentrations.

-

Performance Metrics: For each solvent concentration, calculate key assay performance metrics such as the Z'-factor, signal-to-background ratio, and the activity of the positive and negative controls.[20]

-

Data Analysis: Plot the assay performance metrics against the solvent concentration. The highest concentration that does not cause a significant drop (e.g., >10-20%) in performance is considered the maximum tolerated solvent concentration. As a general rule, biochemical screens should tolerate at least 1% DMSO, while cell-based screens should tolerate at least 0.1%.[20]

Data Interpretation and Final Selection

The optimal solvent is one that satisfies three key criteria:

-

Sufficient Solubility: The solvent must be able to create a stable stock solution at the desired concentration (e.g., 10 mM). The kinetic solubility (Tier 2) should be well above the highest concentration to be tested in the assay.

-

Assay Compatibility: The final concentration of the solvent in the assay must be below the maximum tolerated level determined in Tier 3.

-

Practical Considerations: The solvent should be compatible with laboratory automation (low viscosity, reasonable volatility) and meet safety requirements.

Decision Matrix:

| Solvent | Tier 1 Result (10 mM Stock) | Tier 2 Result (Kinetic Solubility) | Tier 3 Result (Max Tolerated %) | Final Decision |

| DMSO | Clear | > 100 µM | > 1.0% | Recommended |

| DMF | Clear | > 100 µM | < 0.5% | Use only if DMSO is incompatible with assay chemistry. |

| Ethanol | Precipitate | N/A | > 2.0% | Not suitable due to poor solubility. |

| Cyrene™ | Clear | > 100 µM | > 1.0% | Viable Alternative to DMSO. |

Best Practices for Stock Solution Handling:

-

Preparation: Always use high-purity, anhydrous grade solvents. Prepare stock solutions in glass vials, as some compounds can adsorb to plastics.

-

Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize the number of freeze-thaw cycles, which can promote compound degradation or precipitation.[20]

-

Usage: Before use, thaw the stock solution completely and bring it to room temperature. Vortex gently to ensure homogeneity before pipetting.

Conclusion

A rigorous, data-driven approach to solvent selection is a prerequisite for a successful HTS campaign. For this compound, a hydrophobic molecule, DMSO is the logical starting point. However, its suitability must be empirically validated. The tiered experimental workflow presented in this note—progressing from qualitative screening to quantitative kinetic solubility and finally to assay tolerance—provides a self-validating system to confidently identify the optimal solvent. This strategic investment of effort prior to a large-scale screen is critical for ensuring data integrity, maximizing the probability of identifying true "hits," and avoiding the costly pursuit of artifacts.

References

-

BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved February 24, 2026, from [Link]

-

Coley, A. M., & LaRonde, F. E. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In PMC. National Center for Biotechnology Information. [Link]

-

Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., Austin, C. P., & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening. In PMC. National Center for Biotechnology Information. [Link]

-

EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN ERIC. [Link]

-

Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved February 24, 2026, from [Link]

- Desai, P. S., Desai, K. R., & Patel, M. M. (2000). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences, 62(1), 43-47.

-

Technology Networks. (2025, May 3). High Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1405-1414. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

-

Camp, J. E., Nyamini, S. B., Scott, F. J., & Horsley, H. T. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. [Link]

-

Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?[Link]

-

Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved February 24, 2026, from [Link]

-

Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 24, 2026, from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

-

RSC Publishing. (2019, December 17). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]

-

de Oliveira, D. M., de Menezes, R. R. P. P., da Silva, E. J. N. L., de-Jesus-Soares, A., & Ferraz, C. C. R. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e022. [Link]

-

ResearchGate. (2013, October 17). What are the drawbacks of using DMSO as an additive in LC-MS?[Link]

- Singh, S., & Singh, J. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 6(4), 84-90.

-

Verheijen, M., Lienhard, M., Schrooders, Y., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641. [Link]

-

Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]

-

Patel, R. P., & Patel, M. M. (2023, March 13). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Research and Applications, 8(2), 1145-1155. [Link]

Sources

- 1. High Throughput Screening (HTS) Services | Evotec [evotec.com]

- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Chloro-7-methylquinolin-3-ol 95% | CAS: 1700085-22-8 | AChemBlock [achemblock.com]

- 6. wjbphs.com [wjbphs.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. quora.com [quora.com]

- 12. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. emulatebio.com [emulatebio.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. enamine.net [enamine.net]

- 20. eu-openscreen.eu [eu-openscreen.eu]

Application Notes and Protocols for the Conversion of 8-Chloro-7-methylquinolin-2(1H)-one to 2-chloroquinoline Derivatives

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the conversion of 8-Chloro-7-methylquinolin-2(1H)-one to its corresponding 2-chloroquinoline derivative. This transformation is a critical step in the synthesis of a wide array of functionalized quinolines, which are core structures in numerous biologically active compounds and pharmaceutical agents.[1][2] The protocol detailed herein primarily utilizes phosphorus oxychloride (POCl₃), a common and effective reagent for this type of chlorination. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss essential safety precautions for handling the hazardous materials involved.

Introduction: The Significance of 2-Chloroquinolines

Quinolines are a class of heterocyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring.[2][3] Their derivatives are of paramount importance in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] The 2-chloroquinoline scaffold, in particular, serves as a versatile synthetic intermediate. The chlorine atom at the 2-position is a reactive site, readily undergoing nucleophilic substitution, which allows for the introduction of diverse functional groups and the generation of extensive libraries of novel compounds for drug discovery and development.[1][5]

The conversion of a quinolin-2(1H)-one to a 2-chloroquinoline is a fundamental transformation that unlocks this synthetic potential. This guide focuses on a specific, substituted starting material, this compound, to provide a practical and relevant protocol for researchers working with similar structures.

Chemical Theory and Mechanism

The conversion of a quinolin-2(1H)-one (a cyclic amide or lactam) to a 2-chloroquinoline is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6] The reaction can be understood as a two-stage process:

-

Phosphorylation: The reaction is initiated by the phosphorylation of the carbonyl oxygen of the quinolinone by POCl₃. This occurs under basic conditions and at relatively low temperatures (t < 25 °C) to form various phosphorylated intermediates.[7]

-

Nucleophilic Attack and Chlorination: The phosphorylated intermediate is then susceptible to nucleophilic attack by a chloride ion. This results in the formation of the 2-chloroquinoline product. This step is typically promoted by heating the reaction mixture to 70-90 °C.[7]

The overall reaction effectively replaces the carbonyl group with a chlorine atom, transforming the quinolinone into the desired chloroquinoline.

Experimental Protocol

This protocol details the conversion of this compound to 2,8-dichloro-7-methylquinoline.

Materials and Reagents

| Material/Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade |

| This compound | C₁₀H₈ClNO | 193.63 | 1.0 equiv. | N/A |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10-20 volumes | Sigma-Aldrich, ≥99% |

| Ice | H₂O | 18.02 | As needed | N/A |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | ACS Grade |

| Brine (Saturated NaCl solution) | NaCl/H₂O | N/A | As needed | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equiv.) in phosphorus oxychloride (10-20 volumes). The reaction should be performed in a well-ventilated fume hood.[6]

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas, so it must be done with extreme caution in a fume hood.[6]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x volume of the aqueous layer).[6]

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2,8-dichloro-7-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9]

Expected Outcome

The expected product is 2,8-dichloro-7-methylquinoline. The yield and purity will depend on the specific reaction conditions and the efficiency of the purification process. Yields for similar reactions are often reported in the range of 60-80%.[10][11]

Visualization of the Process

Experimental Workflow

Caption: General workflow for the synthesis of 2,8-dichloro-7-methylquinoline.

Simplified Reaction Mechanism

Caption: Simplified mechanism of quinolinone chlorination using POCl₃.

Safety Precautions

Working with phosphorus oxychloride (POCl₃) requires strict adherence to safety protocols due to its hazardous nature.

-

Corrosive and Toxic: POCl₃ is a corrosive substance that can cause severe burns to the skin and eyes.[12] It is also highly toxic if inhaled or ingested.[12][13] All manipulations must be carried out in a certified chemical fume hood.

-

Water Reactive: POCl₃ reacts violently with water, releasing heat and toxic gases, including hydrogen chloride.[13][14] Ensure all glassware is dry and avoid contact with moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and heavy-duty, chemical-resistant gloves.[12][13]

-

Spill and Emergency Procedures: In case of a spill, do not use water. Use an inert absorbent material like dry sand to contain the spill.[15] For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12][15] For inhalation, move to fresh air immediately and seek medical attention.[14]

Conclusion

The conversion of this compound to 2,8-dichloro-7-methylquinoline using phosphorus oxychloride is a robust and widely applicable method for accessing valuable 2-chloroquinoline derivatives. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely perform this important synthetic transformation, paving the way for the development of novel compounds with significant therapeutic potential.

References

- Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 55B(7), 897-904.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.

- Puttaraju, M., Kumar, M. S., & Kumar, K. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- Gomha, S. M., & Khalil, K. D. (2012). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. ARKIVOC, 2012(9), 194-206.

- Mogilaiah, K., & Vidya, K. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian Journal of Chemistry - Section B, 46B(8), 1357-1361.

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6384-6408.

- Princeton University Environmental Health & Safety. (n.d.). Phosphorus Trichloride. Princeton University.

- National Oceanic and Atmospheric Administration. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.

- New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride.

- Hamama, W. S., Zoorob, H. H., & El-Baih, F. E. (2018).

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6384-6408.

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.

- Sigma-Aldrich. (n.d.).

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. BenchChem.

- Sigma-Aldrich. (2025).

- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. BenchChem.

- Wang, L., et al. (2021). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source.

- Abonia, R., et al. (2010). A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines.

- Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

- Barron, B. J., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.

- Sloop, J. C. (2009). Investigation of the one-pot synthesis of quinolin-2-(1H)-ones and the discovery of a variation of the three-component Ugi reaction. Organic & Biomolecular Chemistry, 7(19), 4068-4074.

- Hungarian Patent No. HU212967B. (1996). Process for producing 7-chloro-quinaldine.

- Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2010).

- Wankhede, D. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 136-140.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 6(10), 8345-8350.

- El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1335-1343.

- ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.

- Kushwaha, A. K., Roopan, S. M., Khan, F. N., Hathwar, V. R., & Akkurt, M. (2012). 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.

- PrepChem. (n.d.). Synthesis of 8-chloro-2-methylquinoline.

- Wikipedia. (2024). 2-Chloroquinoline.

- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Heterocyclic Chemistry, 55(7), 1664-1673.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. chemijournal.com [chemijournal.com]

- 11. chemijournal.com [chemijournal.com]

- 12. nj.gov [nj.gov]

- 13. opcw.org [opcw.org]

- 14. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. ehs.princeton.edu [ehs.princeton.edu]

Functionalization of the C3 position in 8-Chloro-7-methylquinolin-2(1H)-one

Executive Summary

The scaffold 8-Chloro-7-methylquinolin-2(1H)-one represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with established kinase inhibitors, aldosterone synthase inhibitors, and antipsychotics.[1] While the benzene ring (A-ring) bears the 8-chloro and 7-methyl substituents governing lipophilicity and metabolic stability, the pyridone ring (B-ring) offers the primary vector for diversification.

This Application Note focuses on the C3 position , the most electronically active site on the heterocyclic core.[2] We detail three distinct strategies for C3 functionalization: Electrophilic Formylation (Vilsmeier-Haack) , Regioselective Halogenation , and Transition-Metal Catalyzed C-H Activation .[2]

Structural Analysis & Reactivity Profile[3]

To design effective protocols, one must understand the electronic "personality" of the substrate:[2]

-

The Enamine Character: The N1 nitrogen donates electron density into the carbonyl (C2) and the double bond (C3-C4).[2] This makes C3 nucleophilic (enamine-like), susceptible to electrophilic attack.[2]

-

Substituent Effects (8-Cl, 7-Me):

-

8-Chloro: Inductively electron-withdrawing.[1] It slightly decreases the electron density of the A-ring but has minimal deactivating effect on the distal C3 position.[2] However, it significantly increases lipophilicity compared to the parent quinolinone.[2]

-

7-Methyl: Weakly electron-donating via hyperconjugation.[1]

-

Sterics: These substituents are distal to C3, meaning steric hindrance is negligible for C3 functionalization.[1][2]

-

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways for C3 functionalization. The 3-Formyl and 3-Bromo derivatives serve as gateways to complex libraries.[1]

Method A: Vilsmeier-Haack Formylation (The "Gateway" Protocol)

This is the most robust method for this substrate.[1][2] It converts the C3-H into a C3-CHO (aldehyde) group.[1] The aldehyde is a "linchpin" functional group, allowing subsequent conversion to nitriles, amines (via reductive amination), or olefins (via Wittig).[2]

Mechanism of Action

The reaction utilizes the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and POCl₃.[2][3][4] The nucleophilic C3 attacks this electrophile.[1][2]

Detailed Protocol

Target: 8-Chloro-3-formyl-7-methylquinolin-2(1H)-one[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Reagent A: Phosphorus Oxychloride (POCl₃) (3.0 - 5.0 equiv)

-

Solvent/Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, 10-15 volumes)

Step-by-Step Workflow:

-

Reagent Formation (Critical):

-

In a flame-dried round-bottom flask under Argon, add anhydrous DMF.

-

Cool to 0°C (ice bath).

-

Add POCl₃ dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Observation: The solution will turn pale yellow/orange.[1][2] Stir at 0°C for 30 mins to ensure full formation of the chloroiminium salt.

-

-

Substrate Addition:

-

Reaction Phase:

-

Quenching & Isolation (The "Self-Validating" Step):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly onto crushed ice (approx. 50g per g of substrate) with vigorous stirring.

-

Chemical Event:[1][2][3][4][5][6][7][8] This hydrolyzes the intermediate iminium species to the aldehyde.[2][3]

-

Neutralize the suspension to pH 7–8 using saturated NaOAc or NaHCO₃ solution.[1][2]

-

Precipitation: The product, 8-Chloro-3-formyl-7-methylquinolin-2(1H)-one, typically precipitates as a yellow/off-white solid.[1]

-

Filter, wash with copious water, and dry under vacuum.[2]

-

Yield Expectation: 75–90%

Method B: Direct Pd-Catalyzed C-H Arylation (The "Green" Route)

For advanced drug discovery, installing an aryl group directly at C3 without a halogen handle is highly desirable (Step Economy).[2]

Principles

This method relies on the "Concerted Metalation-Deprotonation" (CMD) pathway.[2][9] The acidity of the C3-H is lower than typical aromatics, but the directing ability of the carbonyl oxygen assists the Palladium.[2]

Protocol

Target: 3-Aryl-8-chloro-7-methylquinolin-2(1H)-one[1]

Reagents:

-

Catalyst: Pd(OAc)₂ (5-10 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%) or Xantphos (for difficult substrates)

-

Oxidant: Ag₂CO₃ (2.0 equiv) - Crucial for regenerating Pd(II)

-

Coupling Partner: Aryl Iodide or Arene (if oxidative cross-coupling)[2]

-

Solvent: DMF/DMSO (9:1 ratio)[2]

-

Additives: Pivalic acid (30 mol%) - Acts as a proton shuttle[1]

Workflow:

-

Charge a pressure tube with the quinolinone substrate, Aryl Iodide (1.5 equiv), Pd(OAc)₂, Ligand, and Ag₂CO₃.[2]

-

Seal and heat to 120°C for 16–24 hours.

-

Workup: Filter through a Celite pad to remove Silver salts.[1][2] Dilute with EtOAc, wash with brine.[2] Purify via column chromatography.[1][2][4]

Troubleshooting & Optimization

The following table addresses common failure modes specific to the 8-Chloro-7-methyl analog.

| Issue | Probable Cause | Corrective Action |

| Low Solubility | 8-Cl/7-Me lipophilicity | Use DMSO as co-solvent or increase DMF volume.[1] Sonicate substrate prior to POCl₃ addition.[1][2] |

| Incomplete Conversion (Vilsmeier) | Moisture in DMF | Use freshly distilled DMF or molecular sieves.[1][2] POCl₃ hydrolyzes rapidly with water.[1][2] |

| Chlorination at C4? | Overheating | In Vilsmeier, heating >100°C can sometimes lead to 2-chloroquinoline formation (aromatization).[2] Keep T < 90°C. |